
(R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride is a chiral amine compound that contains both bromine and chlorine substituents on a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Bromination and Chlorination: The starting material, a phenyl ring, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 2 and 6 positions, respectively.
Chiral Amine Introduction: The chiral amine group is introduced through a nucleophilic substitution reaction, where an appropriate chiral amine precursor reacts with the halogenated phenyl ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The halogen substituents can be reduced to form the corresponding phenyl amine.
Substitution: The halogen atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce various substituted phenyl amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound may be used to study the effects of halogenated amines on biological systems. It can serve as a model compound for understanding the interactions of similar structures with enzymes and receptors.
Medicine
In medicine, ®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride could be investigated for its potential pharmacological properties. Its structural features may make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride would depend on its specific interactions with molecular targets. Typically, such compounds may interact with receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(2-Bromo-6-fluorophenyl)ethan-1-amine hydrochloride
- ®-1-(2-Chloro-6-bromophenyl)ethan-1-amine hydrochloride
- ®-1-(2-Bromo-6-methylphenyl)ethan-1-amine hydrochloride
Uniqueness
The uniqueness of ®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride lies in its specific halogen substituents and chiral amine group. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C8H10BrCl2N |
|---|---|
Molekulargewicht |
270.98 g/mol |
IUPAC-Name |
(1R)-1-(2-bromo-6-chlorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
InChI-Schlüssel |
GYYBCVILLVRTHG-NUBCRITNSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=CC=C1Br)Cl)N.Cl |
Kanonische SMILES |
CC(C1=C(C=CC=C1Br)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13638136.png)
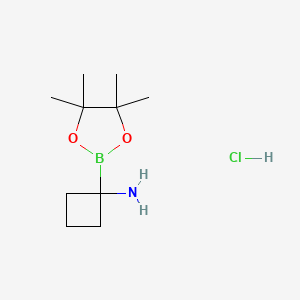
![1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethanol](/img/structure/B13638151.png)
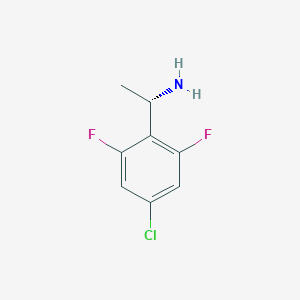
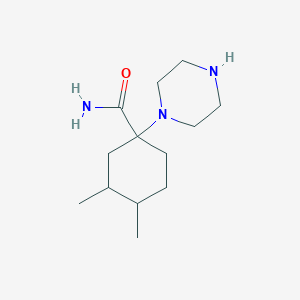


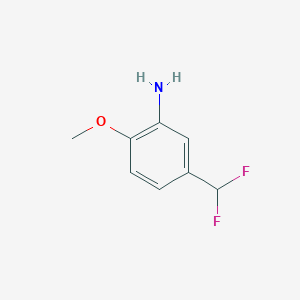


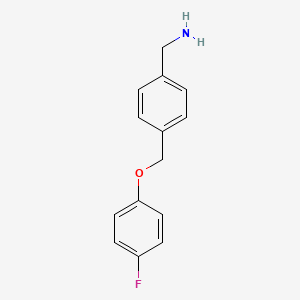

![3,7-Dichlorobenzo[d]isothiazole](/img/structure/B13638218.png)

